

Ochracenomicin C: An In-depth Technical Guide on its Antimicrobial Spectrum

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Compound of Interest		
Compound Name:	Ochracenomicin C	
Cat. No.:	B1247681	Get Quote

Disclaimer: Despite extensive searches, the full text of the primary research article detailing the quantitative antimicrobial activity of **Ochracenomicin C**, a 1995 paper by M. Igarashi and colleagues, could not be retrieved from publicly available sources. As a result, the specific Minimum Inhibitory Concentration (MIC) values and detailed experimental protocols for this compound are not available. This guide provides a qualitative summary based on the abstract of the original research and presents generalized experimental protocols and conceptual diagrams as per the user's request.

Executive Summary

Ochracenomicin C is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. Preliminary studies indicate that it possesses a broad spectrum of antimicrobial activity, demonstrating effects against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. As a member of the anthraquinone class of compounds, its mechanism of action may involve the inhibition of nucleic acid and protein synthesis, disruption of the cell wall, or blockage of energy metabolism, similar to other quinone-based antibiotics. However, the specific signaling pathways affected by Ochracenomicin C have not been elucidated in the available literature. This document outlines the known antimicrobial spectrum and provides standardized methodologies for its evaluation.

Antimicrobial Spectrum of Ochracenomicin C

Based on the initial discovery and characterization, **Ochracenomicin C** has demonstrated inhibitory activity against a range of microorganisms. The known spectrum is summarized



qualitatively below.

Table 2.1: Qualitative Antimicrobial Spectrum of

Ochracenomicin C

Microbial Group	Activity	Specific Organisms Mentioned
Gram-Positive Bacteria	Yes	Staphylococcus aureus[1]
Gram-Negative Bacteria	Yes	Not specified in abstract[1]
Fungi	Yes	Candida albicans[1]

Quantitative Antimicrobial Susceptibility Data

The precise Minimum Inhibitory Concentrations (MICs) for **Ochracenomicin C** against various microbial strains are not available in the reviewed literature. The following table is a template illustrating how such data would be presented.

Table 3.1: Minimum Inhibitory Concentration (MIC) of

Ochracenomicin C (Data Not Available)

Organism	Strain	MIC (μg/mL)
Staphylococcus aureus	ATCC XXXXX	Data Not Available
Escherichia coli	ATCC XXXXX	Data Not Available
Pseudomonas aeruginosa	ATCC XXXXX	Data Not Available
Candida albicans	ATCC XXXXX	Data Not Available

Experimental Protocols

The following is a generalized, detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like **Ochracenomicin C** using the broth microdilution method. This is a standard and widely accepted technique in microbiology.



Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

4.1.1 Materials and Reagents

- Ochracenomicin C (stock solution of known concentration)
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- Bacterial or fungal inoculums standardized to 0.5 McFarland
- Sterile diluent (e.g., saline or broth)
- Incubator
- Microplate reader (optional)

4.1.2 Procedure

- Preparation of Antimicrobial Dilutions:
 - A serial two-fold dilution of Ochracenomicin C is prepared in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.
 - The final volume in each well is typically 100 μL.
 - A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.
- Inoculum Preparation:



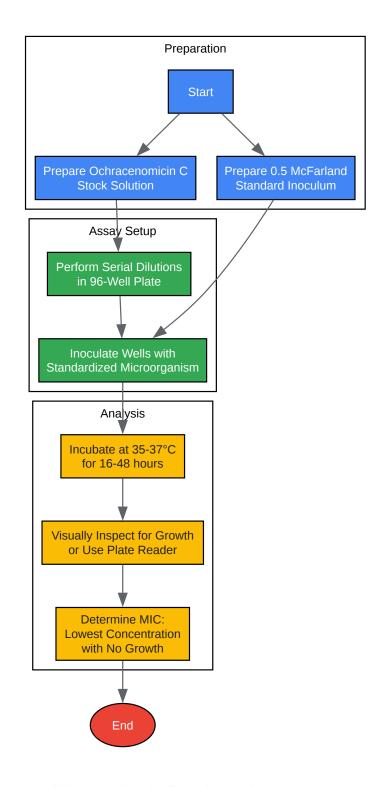
- The test microorganism is grown on a suitable agar medium.
- Several colonies are suspended in a sterile diluent to achieve a turbidity equivalent to a
 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- This suspension is further diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
- Inoculation of Microtiter Plates:
 - 100 μL of the standardized inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
- Incubation:
 - The plates are incubated at 35-37°C for 16-20 hours for most bacteria.
 - For fungi, incubation is typically at 35°C for 24-48 hours.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of Ochracenomicin C that completely inhibits visible growth of the microorganism.
 - Growth is assessed by visual inspection for turbidity or by using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.





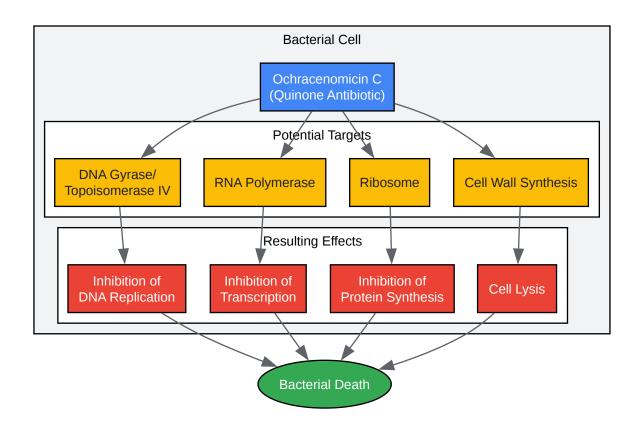
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Caption: Workflow for MIC determination.

Hypothetical Signaling Pathway for a Quinone Antibiotic



The specific molecular targets of **Ochracenomicin C** are unknown. However, many quinone-based antibiotics interfere with essential cellular processes. The following diagram illustrates a hypothetical mechanism of action.



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References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp
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